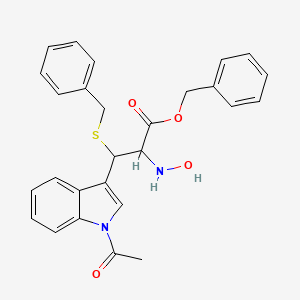
benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is a complex organic compound that belongs to the class of β-carboline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate typically involves multiple steps, starting from benzyl-protected tryptamine. The initial step involves the reaction of benzyl-protected tryptamine with dimethyl ester, resulting in an intermediate compound. This intermediate is then subjected to catalytic hydrogenation to remove the benzyl protection, followed by further transformation using specific reagents such as (Z)-1-bromo-2-iodobut-2-ene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and growth . Additionally, it may interact with DNA and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Harmane: A β-carboline alkaloid with sedative and anxiolytic properties.
Harmine: Another β-carboline alkaloid known for its neuroprotective and anticancer activities.
Uniqueness
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is unique due to its specific structural features, such as the presence of the benzylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other β-carboline derivatives.
Properties
Molecular Formula |
C27H26N2O4S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
benzyl 3-(1-acetylindol-3-yl)-3-benzylsulfanyl-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C27H26N2O4S/c1-19(30)29-16-23(22-14-8-9-15-24(22)29)26(34-18-21-12-6-3-7-13-21)25(28-32)27(31)33-17-20-10-4-2-5-11-20/h2-16,25-26,28,32H,17-18H2,1H3 |
InChI Key |
DNWGJDISEKOIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C(C(=O)OCC3=CC=CC=C3)NO)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















